
Adenosine, 8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 8-methoxy- is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the addition of a methoxy group at the 8th position of the adenosine molecule. It has garnered significant interest due to its potential therapeutic applications, particularly in oncology and cardiovascular research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 8-methoxy- typically involves the methylation of adenosine. One common method includes the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation at the 8th position.
Industrial Production Methods: Industrial production of adenosine, 8-methoxy- follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Adenosine, 8-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced nucleoside analogs.
Substitution: Formation of various substituted adenosine derivatives.
Aplicaciones Científicas De Investigación
Adenosine, 8-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of adenosine, 8-methoxy- involves its interaction with adenosine receptors and enzymes involved in nucleic acid metabolism. It acts as an inhibitor of RNA synthesis, thereby impeding viral replication and cancer cell proliferation. The compound targets specific molecular pathways, including the adenosine receptor-mediated signaling pathways, which play a role in vasodilation and immune response modulation .
Comparación Con Compuestos Similares
Adenosine: The parent compound, involved in numerous physiological processes.
Acadesine: An adenosine analog used as an activator of AMP-activated protein kinase (AMPK).
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: Another nucleoside analog used in chemotherapy.
Uniqueness: Adenosine, 8-methoxy- is unique due to its specific methoxy substitution, which imparts distinct biochemical properties, such as enhanced stability and specific receptor interactions. This makes it particularly valuable in research focused on cancer and cardiovascular diseases .
Propiedades
Número CAS |
15830-79-2 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |
Clave InChI |
XGHALRBUKJYKLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


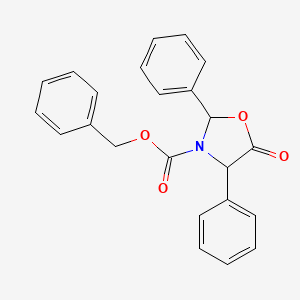
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
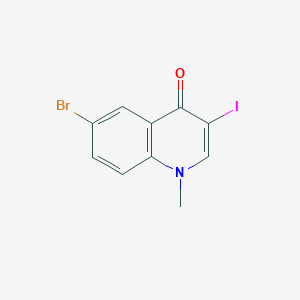
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
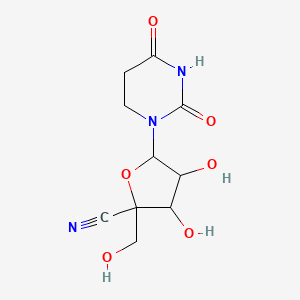


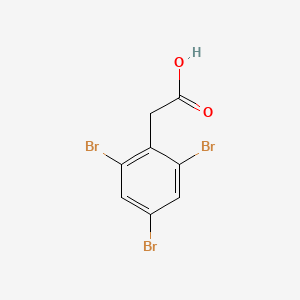


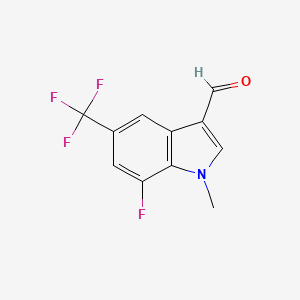
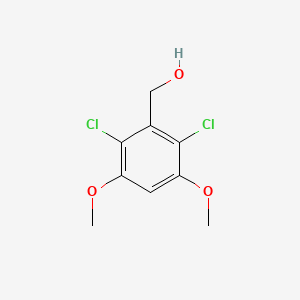
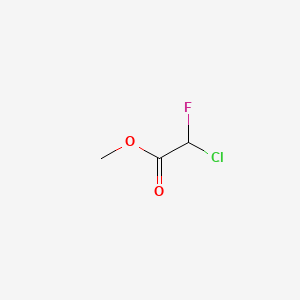
![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)
